![molecular formula C12H9N7O B2803007 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide CAS No. 1421459-56-4](/img/structure/B2803007.png)
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
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Overview
Description
“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidines are one of the most important biological families of nitrogen-containing molecules. They have been known for their essential components in nucleic acid and their current usage in the chemotherapy of AIDS .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, Chu and coworkers developed a one-pot cascade and metal-free reaction for the synthesis of “trisubstituted pyrrolo [1,2- a] pyrazines” by “1-phenyl-2- (1H-pyrrol-1-yl)ethanone” .Molecular Structure Analysis
The molecular structure of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide” is complex and includes a pyrrole ring and a pyrazine ring . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature .Physical And Chemical Properties Analysis
The physical properties of pyrimidine, a component of “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide”, include a melting point of 22°C and a boiling point of 123-124°C . It is a colorless compound and a crystalline solid that dissolves in water to give a neutral solution .Scientific Research Applications
Palladium(II) Complexes for Heck Coupling Reaction
The compound N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide serves as a ligand in NNN pincer palladium(II) complexes. These complexes have been synthesized and characterized. When used as catalysts, they exhibit efficient activity in the Heck coupling of aryl bromides with styrenes. Under specific conditions (5% catalyst loading), various styrenes are obtained in moderate to high yields, up to 99% yield .
Rhodium-Catalyzed C–H Functionalization
This compound has been employed in a Rh(III)-catalyzed C–H bond functionalization reaction with internal alkynes. The process allows for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Anticancer Potential
While not extensively studied, the pyrazole core of this compound has been associated with growth inhibition in PC-3 cells . Further exploration of its anticancer properties is warranted.
Insecticidal Activity
Derivatives of diphenyl-1H-pyrazole, including those with cyano substituents, have been designed and synthesized. These compounds target the insect ryanodine receptor, making them potential candidates for novel insecticides .
CDK2 Inhibition
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which incorporate a pyrazole motif, have been prepared and evaluated as potential CDK2 inhibitors. This suggests a role for pyrazole-containing compounds in cancer research and drug development .
Mechanism of Action
Target of Action
The primary target of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase . It plays a crucial role in cell cycle regulation and has been garnering considerable interest as a target to develop new cancer treatments .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . It reduces the phosphorylation of retinoblastoma at Thr821 . This interaction results in the arrest of cells at the S and G2/M phases, thereby inhibiting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase and from the G2 phase to the M phase of the cell cycle . By inhibiting CDK2, this compound disrupts these transitions, leading to cell cycle arrest .
Pharmacokinetics
The compound’s potency against cdk2 and its antiproliferative activity against a panel of 13 cancer cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . By inhibiting CDK2 and disrupting the cell cycle, the compound triggers programmed cell death, thereby reducing the proliferation of cancer cells .
properties
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O/c20-11(10-8-13-3-4-14-10)18-9-6-15-12(16-7-9)19-5-1-2-17-19/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTNCDQQBNXWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide |
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